molecular formula C11H14N2O6S B175585 N-Boc-2-nitrobenzenesulfonamide CAS No. 198572-71-3

N-Boc-2-nitrobenzenesulfonamide

Cat. No.: B175585
CAS No.: 198572-71-3
M. Wt: 302.31 g/mol
InChI Key: WAYBGHIVTXTUCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

N-Boc-2-nitrobenzenesulfonamide, also known as N-(tert-Butoxycarbonyl)-2-nitrobenzenesulfonamide, is primarily used in the synthesis of N-protected primary amines . The compound’s primary targets are primary alcohols and alkyl halides, which it transforms into corresponding amines .

Mode of Action

The compound interacts with its targets through a process of acylation, alkylation, and deprotection . Initially, 2-nitrobenzenesulfonamide is converted to this compound by treatment with Boc2O, Et3N, and DMAP . This compound is then alkylated using either conventional or Mitsunobu protocols .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of primary alcohols and alkyl halides into corresponding amines . This transformation is an important subject of organic synthesis .

Result of Action

The result of the compound’s action is the production of N-protected primary amines from the corresponding alcohols and/or halides . Additionally, allyloxycarbonyl (Alloc), t-butoxycarbonyl (t-Boc), and benzyloxycarbonyl (Cbz) groups can be deprotected in the presence of the o-nosyl group, allowing the resultant N-alkylated 2-nitrobenzenesulfonamides to be used for further preparation of secondary amines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis process is typically carried out at room temperature . Changes in temperature, pH, or other environmental conditions could potentially affect the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-2-nitrobenzenesulfonamide can be synthesized through a reaction involving tert-butyl chloroformate and 2-nitrobenzenesulfonamide. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the Boc-protected sulfonamide . The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound is commercially available and used in various research and development applications. The production process likely involves standard organic synthesis techniques, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-nitrobenzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-4-nitrobenzenesulfonamide
  • N-Boc-3-nitrobenzenesulfonamide
  • N-Cbz-2-nitrobenzenesulfonamide

Uniqueness

N-Boc-2-nitrobenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its analogs, it may offer different selectivity and yields in synthetic applications .

Properties

IUPAC Name

tert-butyl N-(2-nitrophenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6S/c1-11(2,3)19-10(14)12-20(17,18)9-7-5-4-6-8(9)13(15)16/h4-7H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYBGHIVTXTUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456738
Record name N-Boc-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198572-71-3
Record name N-Boc-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-2-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Boc-2-nitrobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-Boc-2-nitrobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-Boc-2-nitrobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-Boc-2-nitrobenzenesulfonamide
Reactant of Route 6
N-Boc-2-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.